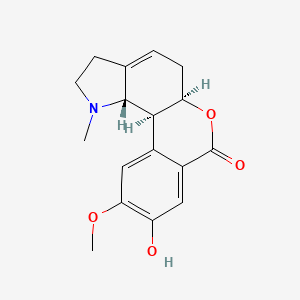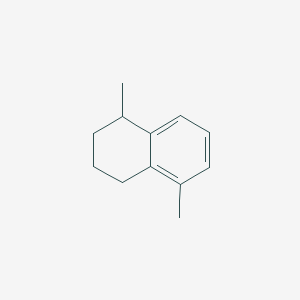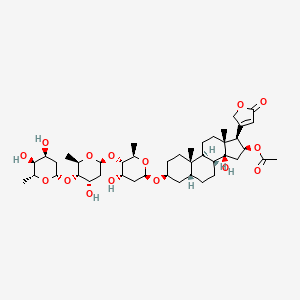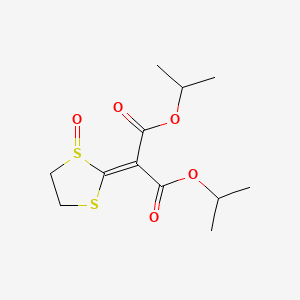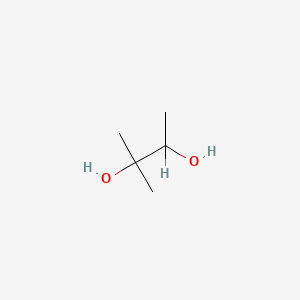![molecular formula C28H31N2O10P B1199106 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate CAS No. 34317-37-8](/img/structure/B1199106.png)
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and pyridine derivatives, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxyphenylmethyl group. The final step involves the coupling of the isoquinoline derivative with the pyridine derivative to form the target compound. Common reagents used in these reactions include palladium catalysts, boronic acids, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
科学研究应用
作用机制
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Similar in structure but may have different substituents on the isoquinoline or pyridine rings.
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate: Similar in structure but may have different functional groups on the pyridine ring.
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline is unique due to its combination of isoquinoline and pyridine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
34317-37-8 |
|---|---|
分子式 |
C28H31N2O10P |
分子量 |
586.5 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C20H21NO4.C8H10NO6P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h5-8,10-12H,9H2,1-4H3;2-3,11H,4H2,1H3,(H2,12,13,14) |
InChI 键 |
VTJFMXLVZKZSGE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
规范 SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
| 56896-69-6 34317-37-8 |
|
同义词 |
Albatran papaverine codecarboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


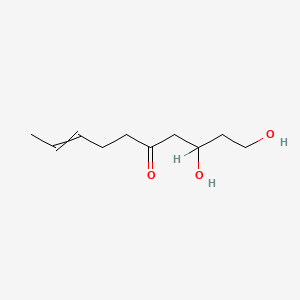
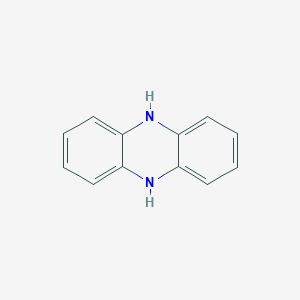
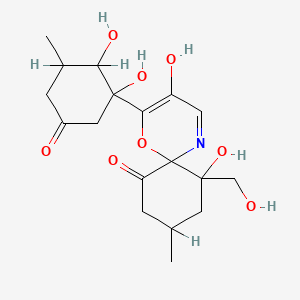
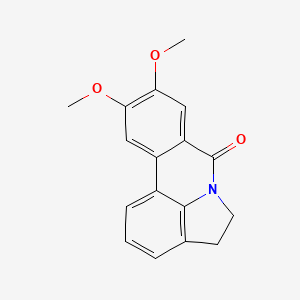
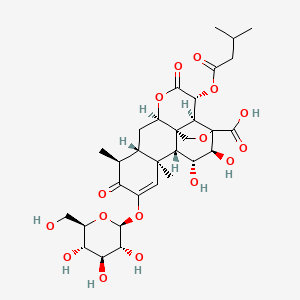
![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)
![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
